molecular formula C21H17Cl2FN4O3 B3035783 4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide CAS No. 338418-64-7

4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide

Cat. No.: B3035783
CAS No.: 338418-64-7
M. Wt: 463.3 g/mol
InChI Key: ZRJUYPFCEMAMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a carbohydrazide derivative featuring a 1-methyl-1H-pyrrole core substituted with a 2,4-dichlorobenzoyl group at the 4-position. The hydrazide moiety is further modified with an ethanimidoyl linker bearing a 4-fluorophenoxy substituent. Its structure integrates electron-withdrawing groups (2,4-dichloro, 4-fluoro) and aromatic systems, which are common in bioactive molecules targeting enzymes or receptors. While direct biological data for this compound is unavailable in the provided evidence, its structural motifs align with antimicrobial, anticancer, and enzyme-inhibitory agents reported in literature .

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN4O3/c1-28-10-12(20(29)16-7-2-13(22)9-17(16)23)8-18(28)21(30)27-26-19(25)11-31-15-5-3-14(24)4-6-15/h2-10H,11H2,1H3,(H2,25,26)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJUYPFCEMAMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NN=C(COC2=CC=C(C=C2)F)N)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1C(=O)N/N=C(/COC2=CC=C(C=C2)F)\N)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide belongs to a class of pyrrole derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment and antifungal properties. This article explores its synthesis, biological activity, and potential applications based on available research findings.

Synthesis

The synthesis of pyrrole derivatives often involves the condensation of various aldehydes with hydrazines. In the case of this compound, a specific method of synthesis was employed that resulted in high yields and purity. The detailed synthetic pathway typically includes:

  • Formation of the Pyrrole Ring : Utilizing 1-methyl-1H-pyrrole as a starting material.
  • Introduction of Functional Groups : The incorporation of dichlorobenzoyl and fluorophenoxy groups through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrated its effects on various tumor cell lines:

  • Cytotoxicity : The compound showed an IC50 value of approximately 44.63 ± 3.51 µM against human melanoma cells, indicating potent cytotoxic effects comparable to standard chemotherapeutics like Carboplatin and Temozolomide .
  • Mechanism of Action : It induces apoptosis and causes cell cycle arrest primarily in the S phase. This was evidenced by an increase in apoptotic cell populations by 50% compared to controls after 48 hours of treatment .

Antifungal Activity

The compound also displayed promising antifungal properties:

  • Minimum Inhibitory Concentration (MIC) : In antifungal assays, it exhibited MIC values significantly lower than those of standard antifungal agents like fluconazole, suggesting strong antifungal efficacy against various strains .
CompoundMIC (mg/mL)Reference
This compound0.156
Fluconazole1.56

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Melanoma Cells :
    • A study involving SH-4 melanoma cells reported that treatment with the compound led to a significant increase in apoptosis and cell cycle arrest in the S phase, confirming its potential as an anticancer agent .
  • Antifungal Efficacy :
    • Another study assessed the compound's effect against Aspergillus species, revealing MIC values that were remarkably lower than those for traditional treatments, reinforcing its potential as a novel antifungal agent .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

4-Chloro-N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazide (CAS 1254110-95-6)
  • Structure : Differs in the absence of the 1-methyl group on the pyrrole ring and substitution of the 2,4-dichlorobenzoyl with a 4-chlorobenzylidene group.
  • Synthesis : Prepared via condensation of 4-chloropyrrole-2-carbohydrazide with 4-chlorobenzaldehyde, contrasting with the multi-step nucleophilic addition and alkylation used for the target compound .
  • Key Spectral Data : IR bands for C=O (1660–1680 cm⁻¹) and NH (3150–3319 cm⁻¹) align with the target compound, but lacks C=S vibrations (1243–1258 cm⁻¹) seen in intermediate hydrazinecarbothioamides .
N'-[2-(4-Chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}thiophene-2-carbohydrazide
  • Structure : Replaces the pyrrole core with a thiophene ring and introduces a trifluoromethylbenzyloxy group.
  • Electronic Effects : The CF₃ group enhances lipophilicity and electron-withdrawing effects compared to the target compound’s dichlorobenzoyl group .
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (CAS 1024183-79-6)
  • Structure: Incorporates a piperidinyl-sulfonyl group instead of the fluorophenoxy-ethanimidoyl chain.

Contrast with Analogues :

  • Benzohydrazides () : Often prepared via direct condensation of benzoyl hydrazides with aldehydes, lacking the ethanimidoyl intermediate .

Spectral and Structural Analysis

IR Spectroscopy
  • Target Compound: Expected C=O stretches (1660–1680 cm⁻¹) from the benzoyl and carbohydrazide groups, with NH vibrations (3150–3319 cm⁻¹).
  • Triazole Analogues () : Show C=S (1247–1255 cm⁻¹) in thione tautomers, absent in the target compound.
NMR Data
  • 1H-NMR: The 1-methyl group on the pyrrole ring would resonate at ~3.7 ppm, while the 4-fluorophenoxy protons appear as a doublet near 7.0 ppm (J = 8–9 Hz).
  • 13C-NMR : The dichlorobenzoyl carbonyl carbon is expected at ~165 ppm, consistent with similar acylated pyrroles .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Highlights IR C=O Stretch (cm⁻¹)
Target Compound 1-Methyl-1H-pyrrole 2,4-Dichlorobenzoyl, 4-fluorophenoxy Multi-step alkylation and acylation 1660–1680
4-Chloro-N'-(4-chlorobenzylidene)-1H-pyrrole-2-carbohydrazide 1H-pyrrole 4-Chlorobenzylidene Condensation with aldehyde 1660–1680
N'-[2-(4-Chlorophenoxy)ethanimidoyl]-3-{[3-(trifluoromethyl)benzyl]oxy}thiophene-2-carbohydrazide Thiophene CF₃-benzyloxy, 4-chlorophenoxy Nucleophilic substitution 1650–1670
4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide Benzene Piperidinyl-sulfonyl Sulfonylation and coupling 1680–1700

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
4-(2,4-dichlorobenzoyl)-N'-[2-(4-fluorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.